7-Chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
7-Chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a complex organic compound characterized by its unique molecular structure, which includes a chloro group, a trimethoxyphenyl group, and a dihydrochromeno[2,3-d]pyrimidine core
Mechanism of Action
Target of Action
Pyrrolo[2,3-d]pyrimidine derivatives, a class of compounds to which this molecule belongs, have been found to exhibit promising binding affinities against bcl2 anti-apoptotic protein . Other frequently mentioned biological targets of pyrido[2,3-d]pyrimidine derivatives include dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .
Mode of Action
Pyridopyrimidine drugs are known to inhibit dhfr with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This results in the cessation of RNA and DNA synthesis, leading to cell death .
Biochemical Pathways
It is known that apoptosis, a cellular death mechanism, plays a critical role in both physiological and pathological conditions . Apoptosis can be divided into two pathways (intrinsic and extrinsic), also known as the mitochondrial and death receptor pathways .
Result of Action
The compound has been found to exhibit cytotoxic activities against various human cancer cell lines . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells . At the protein level, the activity of Caspase 8 and BAX increased, while the activity of Bcl2 greatly decreased . The compound also caused cell cycle arrest at the G1/S phase and induced apoptotic death of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione typically involves multiple steps, starting with the preparation of the trimethoxyphenyl derivative. One common approach is the use of a Suzuki-Miyaura cross-coupling reaction to introduce the trimethoxyphenyl group to the chromeno[2,3-d]pyrimidine core. The reaction conditions for this process include the use of palladium catalysts and appropriate boronic acids or esters.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 7-Chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has shown potential as a pharmacophore. Its trimethoxyphenyl group is known to exhibit bioactivity, including anti-cancer properties by inhibiting tubulin.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products with enhanced performance.
Comparison with Similar Compounds
2,3,4-Trimethoxyphenylacetic acid
2',3',4'-Trimethoxyacetophenone
3-Hydroxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one (flavonol derivatives)
Uniqueness: 7-Chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and bioactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
7-chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c1-24-15-7-5-12(16(25-2)17(15)26-3)18-22-19-13(20(28)23-18)9-10-8-11(21)4-6-14(10)27-19/h4-8H,9H2,1-3H3,(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQVADXGRHOIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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